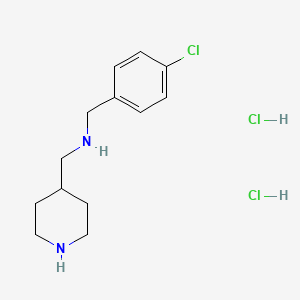![molecular formula C13H20N2O3S B4631542 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide" involves reactions that can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines through interactions with N-sulfonylamines and azirines, demonstrating the compound's versatility and reactivity in organic synthesis (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
Studies on the molecular structure of similar sulfonamide derivatives using X-ray crystallography and spectroscopic methods provide insights into the compound's conformation and tautomeric behaviors, which are crucial for understanding its chemical behavior and interaction with other molecules (Erturk, Gumus, Dikmen, & Alver, 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of "this compound" derivatives are highlighted by their ability to form various pharmacologically active compounds through reactions with different reagents, indicating their potential utility in medicinal chemistry and drug design (Ali, Assiri, Yahia, & Zahran, 2019).
Physical Properties Analysis
The physical properties of compounds similar to "this compound" can be analyzed through their synthesis and characterization, providing valuable information on their stability, solubility, and other relevant physical attributes that affect their application in various fields (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, & Sunay, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity towards phosphorus reagents and the formation of unique structures like diethyl 2-phosphonochromone and 1,3,2-oxathiaphosphinines, showcase the compound's potential for generating novel chemical entities with diverse applications (Ali, Assiri, Yahia, & Zahran, 2019).
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
2,5-Diphenyloxazoles, closely related to the compound , have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their application in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Investigating Tautomeric Behavior
Sulfonamide derivatives, including molecules similar to 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide, have been studied for their molecular conformation or tautomeric forms. These forms are directly related to their pharmaceutical and biological activities, indicating the compound's potential in bioorganic and medicinal chemistry (Erturk et al., 2016).
Swelling Behavior of Hydrogels
Poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, related to the compound , were prepared and studied for their pH- and temperature-sensitive swelling behavior. This research suggests potential applications in creating responsive materials for various environmental conditions (Çavuş & Gürdağ, 2007).
Antimicrobial Activity
Novel derivatives containing the sulfonamide moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential use of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Synthesis of Aromatic Polymers
New aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain and two flexible long side chains for each unit were synthesized. These polymers' solubility and stability properties suggest applications in materials science (Lin et al., 1990).
Biodegradability of Polyesteramides
Polyesteramides containing peptide linkages synthesized from amino acids show solubility in organic acids and polar aprotic solvents, including dimethyl sulfoxide (DMSO). Their biodegradability by enzymes indicates potential agricultural or biomedical applications (Fan et al., 2000).
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-14-13(16)10-7-11-5-8-12(9-6-11)19(17,18)15(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYHZKGZBEKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)


![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)